molecular formula C18H24N2 B14007484 1,2-Bis(1-phenylpropan-2-yl)hydrazine CAS No. 16602-89-4

1,2-Bis(1-phenylpropan-2-yl)hydrazine

Cat. No.: B14007484
CAS No.: 16602-89-4
M. Wt: 268.4 g/mol
InChI Key: WEPWCOQRTFRBOY-UHFFFAOYSA-N
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Description

1,2-Bis(1-phenylpropan-2-yl)hydrazine is a hydrazine derivative featuring two 1-phenylpropan-2-yl substituents attached to a central hydrazine backbone. Hydrazine derivatives are widely explored in medicinal chemistry due to their diverse reactivity, including alkylation, enzyme inhibition, and supramolecular interactions. Compounds like KS119 () and benzylidenehydrazines () highlight applications in cancer therapy and diabetes management, suggesting that this compound may share similar pharmacological or material science relevance .

Properties

CAS No.

16602-89-4

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

1,2-bis(1-phenylpropan-2-yl)hydrazine

InChI

InChI=1S/C18H24N2/c1-15(13-17-9-5-3-6-10-17)19-20-16(2)14-18-11-7-4-8-12-18/h3-12,15-16,19-20H,13-14H2,1-2H3

InChI Key

WEPWCOQRTFRBOY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NNC(C)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Electronic Features

1,2-Bis(1-phenylpropan-2-yl)hydrazine
  • Electronic Effects : The phenyl groups may stabilize the hydrazine core via resonance, similar to benzylidenehydrazines ().
Benzylidenehydrazine Derivatives
  • Substituents : Chlorobenzylidene groups in compounds like (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine () exhibit distinct NMR shifts (δ 8.59–9.01 ppm for −CHN protons), indicating strong electron-withdrawing effects .
  • Configuration : Planar Z(EE)Z configurations are common, as observed in imidazole-based hydrazines ().
Bis(sulfonyl)hydrazines (e.g., KS119)
  • Functional Groups : Sulfonyl and nitro groups enhance stability and enable hypoxia-selective activation. Atropisomerism arises from restricted rotation (t1/2 ~50–64 hours), affecting partition coefficients and metabolism .
This compound
  • Hypothesized Activity : Likely acts as an alkylating agent, analogous to KS119, which releases chloroethylating species (e.g., 90CE) under reductive conditions, targeting DNA (O6-guanine alkylation) .
Benzylidenehydrazines
  • Antidiabetic and Antioxidant Effects : Inhibit α-amylase and α-glucosidase (enzyme inhibition constants: 0.5–1.2 µM) via hydrogen bonding and hydrophobic interactions .
Bis(sulfonyl)hydrazines (KS119)
  • Cytotoxicity : 10–100× more potent than Onrigin™ in hypoxic cells, overcoming O6-alkylguanine-DNA alkyltransferase (AGT)-mediated resistance .
  • Activation : Requires enzymatic reduction in oxygen-deficient environments, minimizing off-target toxicity .

Physical and Chemical Properties

  • Stability : KS119’s atropisomers exhibit distinct metabolic rates (e.g., 3.5× faster activation in EMT6 cells for one conformer) .
  • Solubility : Sulfonyl groups in KS119 enhance aqueous solubility, whereas benzylidenehydrazines require polar solvents for activity .
  • Toxicity : Bis(sulfonyl)hydrazines avoid toxic hydroxyethylation byproducts, improving therapeutic index vs. dimethylhydrazines () .

Key Research Findings and Data

  • DNA Cross-Linking : KS119 generates 31.6 ± 1.1% DNA cross-links, critical for cytotoxicity () .
  • Atropisomer Impact : KS119’s atropisomers differ in partition coefficients (logP: 1.2 vs. 1.8), influencing biodistribution .
  • Adsorption Efficiency : Pyridinylmethylenehydrazines achieve >90% Europhtal removal via π-π interactions () .

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